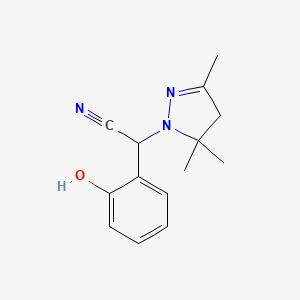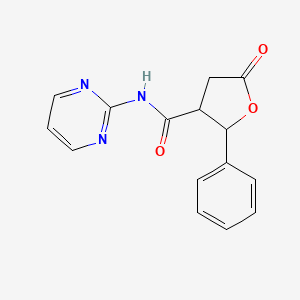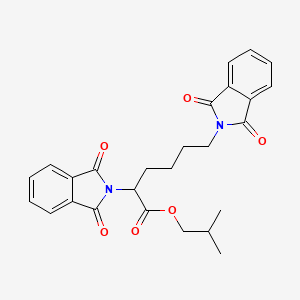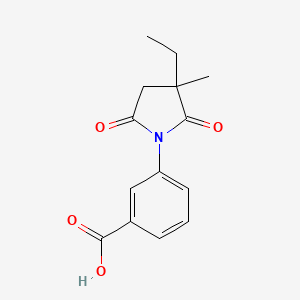![molecular formula C27H21F3N2O3 B4008164 7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
Synthesis Analysis
The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives, including the specific compound , involves condensation and cyclization reactions between specific phenylenediamine derivatives and benzaldehydes. For instance, Cortéas et al. (2004) developed a method to obtain derivatives through condensation and cyclization between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and substituted benzaldehydes (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004). Similarly, Chechina et al. (2015) reported the synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е][1,4]diazepin-1-ones through the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates (Chechina et al., 2015).
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by spectral and crystallographic methods. For example, Tonkikh et al. (2004) explored the structure through reactions leading to novel derivatives, indicating the importance of spectral data in elucidating the molecular structure of such compounds (Tonkikh et al., 2004). Additionally, Ahumada et al. (2016) provided insights into the structural and spectroscopic characterization of related diazepine derivatives, reinforcing the role of X-ray diffraction analysis in understanding the molecular geometry (Ahumada et al., 2016).
Chemical Reactions and Properties
The chemical properties of dibenzo[b,e][1,4]diazepin-1-one derivatives include their reactions with various reagents leading to alkylation, acetylation, and nitrosation. Chechina et al. (2015) investigated several chemical properties of these compounds, such as alkylation and acetylation, indicating their reactive nature and potential for further chemical modifications (Chechina et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The structural analysis through X-ray diffraction, as mentioned by Ahumada et al. (2016), provides valuable information on the crystal structure, which is directly related to their physical properties (Ahumada et al., 2016).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity with other chemical agents and stability under various conditions, is essential for applying these compounds in different scientific fields. The work by Chechina et al. (2015) on chemical reactions such as alkylation and acetylation showcases the versatility and reactivity of these compounds, which can be tailored for specific applications (Chechina et al., 2015).
Scientific Research Applications
Corrosion Inhibition
One scientific research application of benzodiazepine derivatives is in the field of corrosion inhibition. A study demonstrated the synthesis of organic compounds based on benzodiazepine derivatives, which exhibited significant anti-corrosion properties for mild steel in acidic media. These compounds act as mixed-type inhibitors, forming a protective layer on the metal surface, thus preventing corrosion. Experimental results were supported by quantum chemical calculations and molecular dynamics simulations, underscoring the correlation between the molecular structure of the inhibitors and their corrosion inhibition performance (Laabaissi et al., 2021).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives. The process involved the reaction of specific cyclohexenones with arylglyoxal hydrates, leading to the formation of 11-aroyl hexahydrodibenzo derivatives. Chemical properties such as alkylation, acetylation, and nitrosation of these derivatives were explored (Chechina et al., 2015).
Pharmacological Potential
Another study focused on synthesizing and characterizing 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, indicating potential pharmacological applications. These compounds were synthesized through dehydrative cyclization and one of the derivatives exhibited moderate analgesic activity, hinting at their utility in medicinal chemistry (Matsuo et al., 1985).
Antiproliferative Effects
Research into the antiproliferative activities of phenylpyrazolodiazepin-7-ones on cancer cells reveals the potential therapeutic applications of benzodiazepine derivatives. These compounds were synthesized as rigid analogs of a previously studied scaffold, showing competitive activities against melanoma and hematopoietic cell lines. Their potential as Raf kinase inhibitors and mild inhibitors of PI3Kα further emphasizes the significance of benzodiazepine derivatives in cancer treatment research (Kim et al., 2011).
properties
IUPAC Name |
2-benzoyl-6-[4-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N2O3/c28-27(29,30)35-19-12-9-16(10-13-19)25-24-21(7-4-8-23(24)33)31-22-15-18(11-14-20(22)32-25)26(34)17-5-2-1-3-6-17/h1-3,5-6,9-15,25,31-32H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUMMSYNSPZGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)


![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)


![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)